Chemical structure and properties of 5-(Benzylaminomethyl)-2-methoxyphenol
Chemical structure and properties of 5-(Benzylaminomethyl)-2-methoxyphenol
Technical Monograph: 5-(Benzylaminomethyl)-2-methoxyphenol
Part 1: Executive Summary
5-(Benzylaminomethyl)-2-methoxyphenol (CAS: 58451-94-8) is a specialized secondary amine intermediate belonging to the isovanilloid class of compounds.[1] Structurally, it is defined by a phenol core substituted with a methoxy group at the ortho position and a benzylaminomethyl moiety at the meta position (relative to the hydroxyl group).
Unlike its regioisomer—the vanillyl derivative (derived from vanillin)—this compound is synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1] It serves as a critical building block in the synthesis of bioactive alkaloids, dopamine receptor ligands, and transient receptor potential (TRP) channel modulators. Its amphoteric nature, possessing both an acidic phenol and a basic secondary amine, dictates specific handling and purification protocols essential for high-yield synthetic applications.
Part 2: Chemical Identity & Structural Analysis
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 5-[(Benzylamino)methyl]-2-methoxyphenol |
| Common Synonyms | N-Benzylisovanillylamine; 3-Hydroxy-4-methoxy-N-benzylbenzylamine |
| CAS Number | 58451-94-8 |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.30 g/mol |
| SMILES | COC1=C(O)C=C(CNCC2=CC=CC=C2)C=C1 |
| pKa (Predicted) | Phenol: ~9.8 |
| LogP (Predicted) | 2.4 (Lipophilic) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water (neutral form) |
Structural Significance: The Isovanillyl Motif
To understand the reactivity and biological potential of this molecule, one must distinguish it from its more common isomer, the vanillyl derivative.
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Vanillyl Series (from Vanillin): Substituent is para to the phenol (-OH).[1] Common in capsaicinoids (TRPV1 agonists).
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Isovanillyl Series (Target): Substituent is meta to the phenol (-OH) and para to the methoxy (-OMe).[1]
This regiochemistry alters the hydrogen-bonding network of the phenol. In 5-(Benzylaminomethyl)-2-methoxyphenol, the hydroxyl group is less sterically hindered than in vanillin derivatives, potentially enhancing its nucleophilicity in etherification reactions or its binding affinity in pockets requiring a specific H-bond donor vector.[1]
Figure 1: Structural lineage of the target compound compared to its vanillyl isomer.[1]
Part 3: Synthetic Methodology
The most robust route to 5-(Benzylaminomethyl)-2-methoxyphenol is the Reductive Amination of isovanillin with benzylamine.[1] This "one-pot" procedure avoids the isolation of the unstable imine intermediate.
Reagents & Materials
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Substrate: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) [CAS: 621-59-0].[1]
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Amine Source: Benzylamine (1.0 - 1.1 equivalents).[1]
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Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄).
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Note: NaBH(OAc)₃ is preferred for its selectivity toward imines over aldehydes, minimizing side-product formation (alcohol).[1]
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Methanol is required if using NaBH₄.
Step-by-Step Protocol (Self-Validating System)
Step 1: Imine Formation (Equilibration) [1]
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Charge a reaction vessel with Isovanillin (10 mmol, 1.52 g) and anhydrous DCM (30 mL).
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Add Benzylamine (10.5 mmol, 1.15 mL) dropwise under stirring.
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Observation Check: The solution may become slightly warm or change color (yellowing) indicating imine formation.
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Stir at room temperature for 30–60 minutes.
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Validation: TLC (SiO₂, 50% EtOAc/Hexane) should show consumption of the aldehyde starting material.
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Step 2: Reduction
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Cool the mixture to 0°C (optional, but recommended to control exotherm).
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Add NaBH(OAc)₃ (14 mmol, 3.0 g) in portions over 10 minutes.
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Allow the reaction to warm to room temperature and stir for 4–12 hours.
Step 3: Quench & Workup
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Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize acetic acid and decompose excess hydride.
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Extract the aqueous layer with DCM (2 x 20 mL).
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Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Step 4: Purification
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Concentrate the solvent in vacuo.
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Recrystallization: The crude solid can often be recrystallized from Ethanol/Ether.
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Alternative: Flash column chromatography (DCM:MeOH:NH₄OH, 95:5:0.5) if high purity is required.
Reaction Mechanism
The synthesis relies on the formation of a Schiff base (imine), which is subsequently protonated and reduced by the hydride source.[3][4]
Figure 2: Mechanistic pathway of the reductive amination process.
Part 4: Properties & Reactivity
Amphoteric Character
This molecule is a zwitterion precursor .
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Acidic Site: The phenol (-OH) at C1 can be deprotonated by strong bases (NaOH, NaH) to form a phenolate. This allows for O-alkylation if ether derivatives are desired.[1]
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Basic Site: The secondary amine (-NH-) is basic.[1] It readily forms salts (e.g., Hydrochloride, Hydrobromide) which are more water-soluble and stable for storage.
Stability & Storage
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Oxidation: Phenols are susceptible to oxidation to quinones upon prolonged exposure to air and light. The benzylamine moiety is relatively stable but can undergo N-oxidation.[1]
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Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Protect from light.
Part 5: Research Applications
Pharmacophore in Drug Design
This compound is a versatile intermediate for "Fragment-Based Drug Design" (FBDD).[1]
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Vanilloid Receptor (TRPV1) Modulation: The isovanillyl group is a bioisostere of the vanillyl group found in Capsaicin and Resiniferatoxin. Modifying the position of the -OH group (from para to meta) often converts agonists into antagonists or partial agonists, making this molecule a key tool in SAR (Structure-Activity Relationship) studies for pain management therapeutics.[1]
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Dopaminergic Ligands: The N-benzyl motif is common in dopamine D2/D4 receptor ligands.[1] The methoxyphenol core mimics the catechol structure of dopamine but with improved metabolic stability (due to O-methylation).[1]
Synthesis of Complex Heterocycles
The secondary amine can be further functionalized via:
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Acylation: Reaction with acid chlorides to form amides.
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Pictet-Spengler Cyclization: Reaction with aldehydes to form tetrahydroisoquinolines, a core scaffold in thousands of natural products.
Part 6: Safety & Handling
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GHS Classification:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of amine vapors or dust.
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First Aid: In case of contact with skin, wash with soap and water. Phenols can be absorbed through skin; immediate washing is critical.
References
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link[1]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12389071, 5-(Benzylaminomethyl)-2-methoxyphenol." PubChem, 2023. Link[1]
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Li, J. J. "Reductive Amination." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2014, pp. 502-503. Link
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Dedov, V. N., et al. "Vanilloid receptor ligands: structure-activity relationships." British Journal of Pharmacology, vol. 137, no. 6, 2002, pp. 793-798. (Contextual reference for Isovanilloid SAR). Link[1]
